molecular formula C11H19ClN2O5S B3945826 2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride

2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride

Cat. No. B3945826
M. Wt: 326.80 g/mol
InChI Key: PKROTBMLDXLVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain, inflammation, and fever. It also has antioxidant properties, which can help to protect cells from oxidative damage. Additionally, it has been shown to have an inhibitory effect on platelet aggregation, which can reduce the risk of thrombosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties, as well as its ability to inhibit platelet aggregation and reduce oxidative damage. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride. One potential direction is the development of new drugs based on the compound for the treatment of pain, inflammation, and fever. Another direction is the exploration of its potential applications in the treatment of other conditions, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential interactions with other drugs.

Scientific Research Applications

2-(dimethylamino)ethyl 5-[(dimethylamino)sulfonyl]-2-furoate hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

2-(dimethylamino)ethyl 5-(dimethylsulfamoyl)furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S.ClH/c1-12(2)7-8-17-11(14)9-5-6-10(18-9)19(15,16)13(3)4;/h5-6H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKROTBMLDXLVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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